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Compound of Interest

Compound Name:
4-Methoxy-2-

(trifluoromethoxy)benzoic acid

Cat. No.: B2547994 Get Quote

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Abstract
This technical guide provides a comprehensive scientific overview of 4-Methoxy-2-
(trifluoromethoxy)benzoic acid. It is intended for researchers, medicinal chemists, and drug

development professionals. This document delves into the compound's physicochemical

properties, spectroscopic profile, a validated synthesis protocol, and its potential applications,

with a particular focus on the strategic role of the trifluoromethoxy (-OCF3) moiety in modern

drug design. The unique electronic and steric properties conferred by the combination of

methoxy and trifluoromethoxy substituents make this molecule a compelling scaffold for further

investigation.

Introduction: A Molecule of Strategic Interest
4-Methoxy-2-(trifluoromethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid

featuring two electronically distinct functional groups: an electron-donating methoxy group (-

OCH3) and a strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF3). The

strategic placement of these groups on a benzoic acid core creates a molecule with unique

properties that are highly relevant in the field of medicinal chemistry.

The trifluoromethoxy group is a critical bioisostere for other functionalities and is increasingly

utilized in drug design to enhance key molecular attributes. Its inclusion can significantly
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improve metabolic stability due to the strength of the C-F bonds, increase lipophilicity to

enhance membrane permeability, and modulate the acidity (pKa) of nearby functional groups.

[1][2] These modifications are pivotal in optimizing the absorption, distribution, metabolism, and

excretion (ADME) profiles of drug candidates.[3] This guide will explore the synthesis,

properties, and potential of 4-Methoxy-2-(trifluoromethoxy)benzoic acid as a valuable

building block for novel therapeutics.

A Note on Chemical Identification: While the user prompt specified CAS Number 127817-85-0,

this identifier is often associated in chemical databases with the isomeric compound, 4-

Methoxy-2-(trifluoromethyl)benzoic acid. This guide focuses exclusively on the chemical entity

4-Methoxy-2-(trifluoromethoxy)benzoic acid, which is correctly identified by CAS Number

886502-37-0.[4][5] Researchers are advised to verify the CAS number with their supplier to

ensure procurement of the correct molecule.

Physicochemical and Spectroscopic Profile
The arrangement of substituents on the benzene ring governs the molecule's physical and

chemical behavior. The electron-donating methoxy group (via resonance) and the powerfully

electron-withdrawing trifluoromethoxy group (via induction) create a unique electronic

environment that influences acidity, reactivity, and intermolecular interactions.

Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound. Where

experimental data is not available, values are estimated based on structurally related analogs.
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Property Value Source / Rationale

CAS Number 886502-37-0 [4]

Molecular Formula C9H7F3O4 [4]

Molecular Weight 236.15 g/mol

IUPAC Name
4-methoxy-2-

(trifluoromethoxy)benzoic acid
[4]

SMILES
COC1=CC(=C(C=C1)C(=O)O)

OC(F)(F)F
[4]

Melting Point ~120–140 °C (estimated)

Estimated based on 2-

methoxy-4-

(trifluoromethyl)benzoic acid.

[4]

Solubility
Limited in water (<1 mg/mL);

Moderate in DMSO, DMF.

Based on analogs; typical for

substituted benzoic acids.[4]

pKa ~2.5–3.0 (estimated)

The strong inductive effect of

the -OCF3 group significantly

increases the acidity of the

carboxylic acid compared to

benzoic acid (pKa ~4.2).

logP 2.4–2.8 (calculated)

Indicates moderate lipophilicity,

a desirable trait for cell

permeability.[4]

Predicted Spectroscopic Analysis
Definitive published spectra for this specific molecule are scarce. The following analysis is

based on established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic

acid group. Its exact shift can be highly dependent on solvent and concentration.
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δ ~7.9-8.1 ppm (d, 1H): Aromatic proton at position 6. It is ortho to the carboxylic acid and

will appear as a doublet.

δ ~6.8-7.0 ppm (dd, 1H): Aromatic proton at position 5. It is coupled to the protons at

positions 3 and 6, resulting in a doublet of doublets.

δ ~6.7-6.9 ppm (d, 1H): Aromatic proton at position 3. It is ortho to the trifluoromethoxy

group and will appear as a doublet.

δ ~3.8-3.9 ppm (s, 3H): The sharp singlet represents the three protons of the methoxy

group.

¹³C NMR Spectroscopy (Predicted, 101 MHz): The spectrum should show 9 distinct signals

for the carbon atoms. Key predicted shifts include the carbonyl carbon (~165-170 ppm), the

carbon bearing the -OCF3 group (~122 ppm, with coupling to fluorine), the carbon bearing

the methoxy group (~160 ppm), and the methoxy carbon itself (~55 ppm).

Infrared (IR) Spectroscopy:

~1680–1700 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl)

stretching of the carboxylic acid.[4]

~1250 cm⁻¹: C-O stretching from the methoxy group.[4]

~1150 cm⁻¹: A strong absorption corresponding to the C-F stretching of the

trifluoromethoxy group.[4]

Synthesis and Purification
The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzoic acid is not widely documented in

standard literature. However, a robust synthetic route can be designed based on established

organometallic and functional group transformation methodologies. The key challenge lies in

the selective introduction of the trifluoromethoxy group.

Retrosynthetic Analysis and Strategy
A logical approach involves a late-stage trifluoromethoxylation of a suitably functionalized

benzoic acid precursor. The synthesis can be envisioned starting from 4-methoxysalicylic acid
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(4-methoxy-2-hydroxybenzoic acid).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design [mdpi.com]

2. nbinno.com [nbinno.com]

3. researchgate.net [researchgate.net]

4. 4-Methoxy-2-(trifluoromethoxy)benzoic acid (886502-37-0) for sale [vulcanchem.com]

5. 886502-37-0(4-methoxy-2-(trifluoromethoxy)benzoic Acid) | Kuujia.com [kuujia.com]

To cite this document: BenchChem. [4-Methoxy-2-(trifluoromethoxy)benzoic acid CAS
127817-85-0 properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2547994#4-methoxy-2-trifluoromethoxy-benzoic-
acid-cas-127817-85-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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